2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide
Description
2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide is a substituted imidazole derivative characterized by a 2-chlorobenzyl sulfide group at the 2-position of the imidazole ring, 4,5-diphenyl substituents, and a propyl chain at the 1-position. Its molecular formula is C₂₅H₂₃ClN₂S, with a molecular weight of 419.0 g/mol (calculated based on substituent adjustments from ). Such imidazole derivatives are of interest in medicinal chemistry due to their structural versatility, which allows for modulation of biological activity and physicochemical properties. Structural characterization of this compound likely employs crystallographic tools like SHELXL or OLEX2 , which are standard in small-molecule refinement.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2S/c1-2-17-28-24(20-13-7-4-8-14-20)23(19-11-5-3-6-12-19)27-25(28)29-18-21-15-9-10-16-22(21)26/h3-16H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUTEABXFGPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=CC=CC=C2Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, antiviral, and antioxidant properties, supported by data tables and relevant research findings.
- Molecular Formula : C25H23ClN2O2S
- Molar Mass : 450.98 g/mol
- Density : 1.23 g/cm³ (predicted)
- Boiling Point : 625.9 °C (predicted)
- pKa : 0.86 (predicted) .
Antimicrobial Activity
Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
In Vitro Antimicrobial Studies
A study reported the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for several derivatives of imidazole, including those related to 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide. Notably:
- MIC Values : Ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
- MBC Values : Indicated strong bactericidal effects with significant inhibition of biofilm formation .
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | - | Excellent |
| 10 | - | - | Moderate |
| 13 | - | - | Low |
Antiviral Properties
Imidazole derivatives have also shown promise as antiviral agents. Research indicates that compounds similar to the one discussed can inhibit viral replication effectively.
Case Study: Antiviral Efficacy
A comparative study highlighted that certain imidazole derivatives inhibited the replication of hepatitis C virus (HCV) with an effective concentration (EC50) of approximately 1.85 μM, showcasing their potential as antiviral agents .
Antioxidant Activity
The antioxidant properties of these compounds are crucial for their biological activity. A recent study found that the synthesized imidazole derivatives displayed notable antioxidant activity, which was further enhanced when complexed with transition metals.
Antioxidant Evaluation
The antioxidant capacity was assessed using various assays, revealing that:
Comparison with Similar Compounds
Chlorobenzyl Isomerism (2-Chloro vs. 3-Chloro)
Alkyl vs. Alkynyl Substituents
- Propyl (C₃H₇) : The flexible propyl chain promotes van der Waals interactions and may improve membrane permeability in biological systems.
- Propynyl (C₃H₃) : The rigid, linear propynyl group introduces alkyne functionality, enabling click chemistry applications (e.g., bioconjugation). Its electron-withdrawing nature may also affect the imidazole ring’s basicity .
Sulfide Linker
The sulfide group (common to all compounds) contributes to hydrogen-bond acceptor capacity and may participate in metal coordination, influencing catalytic or biological activity.
Structural Characterization and Computational Tools
The structural analysis of these compounds likely relies on X-ray crystallography paired with refinement software such as:
- SHELXL : For high-precision small-molecule refinement, particularly in resolving chlorine atom positions and anisotropic displacement parameters .
- OLEX2 : Integrated workflows for structure solution, visualization, and analysis, enabling rapid comparison of steric effects between substituents .
- WinGX/ORTEP : For generating publication-ready molecular graphics and analyzing packing interactions (e.g., comparing benzyl vs. chlorobenzyl steric clashes) .
Q & A
Q. Q: What are the optimal synthetic routes for preparing 2-chlorobenzyl 4,5-diphenyl-1-propyl-1H-imidazol-2-yl sulfide, and how can reaction yields be improved?
A: The compound can be synthesized via multi-step imidazole ring formation followed by functionalization. A common approach involves:
- Step 1: Condensation of 4,5-diphenyl-1H-imidazole with propyl bromide to introduce the 1-propyl group .
- Step 2: Sulfurization at the 2-position using 2-chlorobenzyl thiol under inert conditions (e.g., N₂ atmosphere) to avoid oxidation .
Yield Optimization: - Use statistical design of experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce experimental runs while identifying critical parameters .
- Catalytic systems like triethylamine or DBU improve nucleophilic substitution efficiency at the imidazole sulfur site .
Advanced Structural Confirmation
Q. Q: How can researchers resolve contradictions in reported crystal structures of analogous imidazole derivatives?
A: Discrepancies often arise from:
- Polymorphism: Different crystallization solvents (e.g., DMSO vs. ethanol) may yield distinct crystal forms.
- X-ray vs. Computational Models: Compare experimental XRD data (e.g., C–S bond lengths in ) with density functional theory (DFT)-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts or computational basis set limitations .
Methodology: - Use single-crystal XRD with high-resolution detectors (e.g., synchrotron sources) for precise bond parameter determination.
- Validate computational models using hybrid functionals (e.g., B3LYP-D3) with dispersion corrections .
Mechanistic Insights
Q. Q: What mechanistic pathways govern the sulfide bond formation in this compound, and how do substituents influence reactivity?
A: The sulfide linkage forms via nucleophilic aromatic substitution (SNAr) or radical-mediated pathways:
- SNAr Pathway: The imidazole 2-sulfur acts as a nucleophile, attacking 2-chlorobenzyl chloride. Electron-withdrawing groups (e.g., Cl) on the benzyl ring enhance electrophilicity .
- Radical Pathway: Under UV light, thiyl radicals may form, leading to C–S coupling. ESR spectroscopy can detect radical intermediates .
Substituent Effects: - Bulky groups (e.g., propyl at N1) hinder steric access, reducing reaction rates.
- Para-substituted phenyl groups on the imidazole stabilize transition states via resonance .
Computational Design and Reactivity Prediction
Q. Q: How can computational methods streamline the design of derivatives with enhanced stability or bioactivity?
A: Integrate quantum mechanics (QM) and machine learning (ML):
- Reaction Path Search: Use QM (e.g., Gaussian 16) to map potential energy surfaces for sulfide bond formation, identifying low-energy intermediates .
- ML-Driven QSAR: Train models on datasets of imidazole sulfides to predict properties like solubility or metabolic stability. Features include Hammett σ values and logP .
Validation: Cross-check predictions with experimental assays (e.g., HPLC retention times for solubility ).
Analytical Challenges in Purity Assessment
Q. Q: What advanced analytical techniques are critical for detecting trace impurities in this compound?
A: Key methods include:
- HPLC-MS/MS: Quantifies impurities at ppm levels using multiple reaction monitoring (MRM). Calibrate with certified reference materials (e.g., CRM34227 in ).
- 2D-NMR (HSQC, HMBC): Resolves overlapping signals from regioisomers or byproducts. For example, ¹H-¹³C correlations confirm sulfur attachment positions .
Best Practices: Follow ICH Q3A guidelines for impurity profiling .
Safety and Handling Protocols
Q. Q: What safety protocols are essential for handling intermediates like 2-chlorobenzyl thiol during synthesis?
A:
- Ventilation: Use fume hoods with >100 ft/min face velocity to mitigate exposure to volatile thiols .
- Personal Protective Equipment (PPE): Butyl rubber gloves and polypropylene lab coats resist permeation by organic sulfides.
- Emergency Procedures: Neutralize spills with 5% sodium hypochlorite to oxidize thiols to less toxic sulfonic acids .
Application in Material Science
Q. Q: How can the electronic properties of this compound be exploited in optoelectronic materials?
A: The conjugated imidazole core and sulfur heteroatom enable:
- Charge Transport: High carrier mobility (µ ~ 0.1 cm²/V·s) in thin-film transistors, measured via Hall effect systems.
- Optical Tuning: Introduce electron-deficient groups (e.g., –CF₃) to redshift absorption maxima (λmax) for OLED applications .
Addressing Data Reproducibility
Q. Q: Why do reported yields vary across studies, and how can reproducibility be improved?
A: Variability arises from:
- Ambient Moisture: Imidazole sulfides hydrolyze in humid conditions. Use Schlenk lines for moisture-sensitive steps .
- Catalyst Purity: Trace metals in commercial catalysts (e.g., Pd/C) alter reaction pathways. Pre-purify via Soxhlet extraction .
Reproducibility Framework: Publish detailed SI with raw NMR spectra, chromatograms, and crystallographic CIF files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
